1,4-Ditosyl-1,4-diazepan-6-one

Descripción

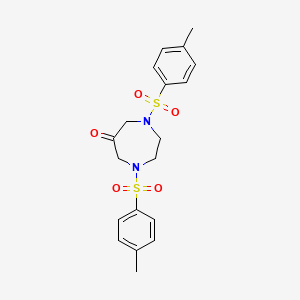

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C19H22N2O5S2 |

|---|---|

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-one |

InChI |

InChI=1S/C19H22N2O5S2/c1-15-3-7-18(8-4-15)27(23,24)20-11-12-21(14-17(22)13-20)28(25,26)19-9-5-16(2)6-10-19/h3-10H,11-14H2,1-2H3 |

Clave InChI |

VRKBVBXGJYUQRB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(=O)C2)S(=O)(=O)C3=CC=C(C=C3)C |

Origen del producto |

United States |

Advanced Spectroscopic and Structural Characterization of 1,4 Ditosyl 1,4 Diazepan 6 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular structure of organic compounds in solution.

Detailed Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A complete ¹H NMR analysis would provide precise chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz) for each proton in the molecule. This would allow for the confirmation of the diazepane ring protons, the aromatic protons of the two tosyl groups, and the methyl protons of the tosyl groups. The specific environment of the protons adjacent to the ketone at the C6 position and those adjacent to the nitrogen atoms would be of particular interest. Without experimental data, a table of these values cannot be compiled.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would reveal the chemical shifts of all 19 carbon atoms in the structure. The most notable signal would be the downfield resonance of the carbonyl carbon (C6), typically found in the range of 200-220 ppm. Other key signals would include those for the aromatic carbons and the aliphatic carbons of the diazepane ring. A data table listing these chemical shifts is essential for confirming the carbon framework but is not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify functional groups based on their characteristic vibrational frequencies. For 1,4-Ditosyl-1,4-diazepan-6-one, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (ketone) stretching vibration, typically appearing around 1715 cm⁻¹. Other significant bands would include those for the S=O stretches of the sulfonamide groups (around 1350 and 1160 cm⁻¹), C-N stretching, and various C-H and aromatic C=C stretching and bending vibrations. A detailed table of vibrational frequencies and their assignments from either IR or Raman spectroscopy is not present in the literature.

Mass Spectrometry for Molecular and Fragmentation Pattern Determination

Mass spectrometry (MS) would confirm the molecular weight of the compound (422.52 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₉H₂₂N₂O₅S₂. Analysis of the fragmentation pattern in the mass spectrum would offer further structural proof, likely showing characteristic losses of the tosyl groups or fragments of the diazepane ring. This detailed fragmentation analysis is currently undocumented.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would determine bond lengths, bond angles, and the conformation of the seven-membered diazepane ring, which can adopt several low-energy conformations (e.g., chair, boat, twist-boat). It would also reveal the spatial arrangement of the bulky tosyl groups. While crystallographic data exists for the related compound 1,4-Ditosyl-1,4-diazepane, no such data has been published for the target ketone, this compound.

Computational Chemistry and Theoretical Investigations of 1,4 Ditosyl 1,4 Diazepan 6 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,4-Ditosyl-1,4-diazepan-6-one. These calculations provide insights into the molecule's stability, reactivity, and the distribution of electrons within its structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for determining its optimized geometry and ground state properties. While specific DFT studies on this exact molecule are not widely published, data from its close analogue, 1,4-Ditosyl-1,4-diazepane, provides a reliable basis for understanding its structural parameters. nih.gov

Illustrative DFT-Calculated Ground State Properties This table presents expected values for key geometric parameters of this compound based on data from analogous compounds and theoretical principles. Actual values would be determined by specific DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length | C5 | C6 | - | ~1.52 Å |

| Bond Length | C6 | C7 | - | ~1.52 Å |

| Bond Length | C6 | O | - | ~1.21 Å |

| Bond Length | N1 | S1 | - | ~1.65 Å |

| Bond Length | N4 | S2 | - | ~1.65 Å |

| Bond Angle | C5 | C6 | C7 | ~117° |

| Bond Angle | N1 | C7 | C6 | ~112° |

| Dihedral Angle | C2 | N1 | C7 | C6 |

| Dihedral Angle | S1 | N1 | C2 | C3 |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich tosyl groups and the nitrogen atoms, while the LUMO is likely centered around the carbonyl group (C=O) and the sulfonyl groups, which act as electron-withdrawing centers. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, readily participating in chemical reactions. These calculations help predict sites susceptible to nucleophilic or electrophilic attack.

Illustrative Frontier Orbital Properties This table shows representative values for frontier orbital energies and related electronic properties that would be obtained from a typical quantum chemical calculation.

| Property | Expected Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surface Mapping

The seven-membered diazepane ring in this compound is highly flexible, capable of adopting several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov Conformational analysis is the study of these different spatial arrangements and their relative energies.

By systematically rotating the rotatable bonds (dihedral angles) and calculating the corresponding energy, a potential energy surface (PES) map can be generated. researchgate.net This map reveals the most stable (lowest energy) conformations and the energy barriers required for interconversion between them. For diazepam and its analogues, these conformational preferences are known to be critical for their biological activity and interaction with receptors. researchgate.netnih.gov The bulky and electron-withdrawing tosyl groups, along with the sp2-hybridized ketone carbon, impose significant steric and electronic constraints that dictate the preferred conformations of the diazepane ring.

Molecular Dynamics Simulations for Conformational Flexibility

While PES mapping provides a static picture of conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that illustrates its vibrations, rotations, and conformational changes at a given temperature.

For this compound, an MD simulation would reveal the flexibility of the diazepane ring and the timescale of transitions between different chair and boat-like conformations. By analyzing the trajectory, one can calculate properties like the Root Mean Square Fluctuation (RMSF) for each atom, which indicates regions of high and low flexibility within the molecule. nih.gov Such simulations are invaluable for understanding how the molecule might adapt its shape upon interacting with other molecules, such as a solvent or a biological receptor.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netacs.org These predictions are vital for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations, for example, can compute the magnetic shielding tensors for each nucleus, which can then be converted into ¹H and ¹³C NMR chemical shifts. google.com Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to IR absorption bands can be predicted. Comparing these theoretical spectra with experimental data serves as a powerful validation of both the computational model and the experimentally determined structure. Discrepancies between predicted and observed values can point to specific molecular interactions or conformational effects not captured in the gas-phase computational model.

Studies on Reaction Mechanisms and Transition States in Derivatization

Computational chemistry is an indispensable tool for studying the mechanisms of chemical reactions, including the derivatization of this compound. For instance, the reduction of the ketone at C6 to form the corresponding alcohol, 1,4-ditosyl-1,4-diazepan-6-ol (B2485987), is a common synthetic transformation. google.com

Theoretical calculations can map the entire reaction pathway for such a reduction. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By modeling the interaction with a reducing agent, chemists can gain insight into the reaction's stereoselectivity and optimize conditions for desired outcomes. acs.org These studies provide a molecular-level understanding of reactivity that is often unattainable through experimental observation alone.

Chemical Reactivity and Derivatization Strategies of 1,4 Ditosyl 1,4 Diazepan 6 One

Transformations at the Ketone Functionality

The ketone group in 1,4-ditosyl-1,4-diazepan-6-one is a prime site for introducing structural diversity. Its reactivity allows for reductions, nucleophilic additions, and enantioselective modifications, providing access to a variety of substituted diazepane scaffolds.

The reduction of the ketone at the C-6 position to a secondary alcohol is a fundamental transformation, yielding 1,4-ditosyl-1,4-diazepan-6-ol (B2485987). This alcohol derivative serves as a crucial intermediate for further synthetic manipulations. For instance, it can undergo a ring contraction reaction when treated with dibromotriphenylphosphorane in acetonitrile, leading to the formation of 2-(bromomethyl)-1,4-ditosylpiperazine. thieme-connect.de

Common reducing agents are employed for this conversion, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) being a standard choice due to its mild nature and high chemoselectivity for ketones over the stable sulfonamide groups. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they may risk affecting the tosyl groups under certain conditions. nih.gov

Table 1: Selected Reduction Reactions of this compound

| Reagent | Solvent | Product | Notes | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1,4-Ditosyl-1,4-diazepan-6-ol | Standard, mild reduction of the ketone. | thieme-connect.de |

The electrophilic carbon of the carbonyl group is susceptible to attack by a variety of nucleophiles. These reactions, including Grignard reactions, organolithium additions, and Wittig reactions, allow for the introduction of carbon-based substituents at the C-6 position.

Condensation reactions with primary amines or their derivatives can lead to the formation of imines or related C=N double bond systems. For example, condensation with a primary amine followed by reduction (reductive amination) can yield 6-amino-1,4-diazepane derivatives. nih.gov This two-step process, involving an initial carbonyl-amine condensation followed by reduction with an agent like sodium borohydride, is an effective method for N-alkylation at the exocyclic position. nih.gov

Conjugate addition, or 1,4-addition, is another important reaction for α,β-unsaturated carbonyl systems, where a nucleophile adds to the β-carbon. libretexts.org While the parent compound is a saturated ketone, derivatives with unsaturation can be synthesized to undergo such reactions.

Creating stereochemically complex diazepanes is of significant interest for developing pharmaceutical agents with improved properties. nih.gov The prochiral nature of the ketone in this compound allows for enantioselective modifications to produce chiral alcohols or other C-6 substituted derivatives with high enantiomeric excess.

Methods for achieving this include:

Asymmetric Reduction: Utilizing chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst (e.g., a Corey-Bakshi-Shibata catalyst), can afford enantiomerically enriched 1,4-ditosyl-1,4-diazepan-6-ol.

Palladium-Catalyzed Asymmetric Allylic Alkylation: This powerful method can be applied to derivatives of diazepanones to introduce gem-disubstitution with high enantioselectivity. nih.gov While studied on the related 1,4-diazepan-5-ones, the principles are applicable. The reaction typically uses a palladium catalyst with a chiral ligand to control the stereochemical outcome of the alkylation. nih.govacs.org The choice of protecting group on the nitrogen and the solvent have been shown to be crucial for achieving high enantioselectivity. nih.gov

The synthesis of 1,4-dicarbonyl compounds, which are structurally related, often faces challenges that require an "Umpolung" strategy to reverse the polarity of one of the carbonyl α-positions. nih.gov Such advanced catalytic processes highlight the potential for creating complex chiral molecules from simpler carbonyl precursors. nih.gov

Reactions Involving the Nitrogen Atoms and Sulfonamide Groups

The two nitrogen atoms, protected by robust p-toluenesulfonyl (tosyl) groups, are key to the stability and reactivity of the diazepane ring. The tosyl groups can be removed to liberate the secondary amines, or the nitrogen atoms can be further functionalized while the protecting groups are still in place.

The removal of the N-tosyl group is a critical step in many synthetic pathways, as the resulting secondary amines are versatile nucleophiles for further elaboration. The stability of the sulfonamide bond, however, necessitates specific and often harsh reaction conditions for cleavage. wikipedia.orgresearchgate.net

Common methods for detosylation include:

Strongly Acidic Conditions: Treatment with strong acids like hydrobromic acid (HBr) in acetic acid at elevated temperatures is a classic method. wikipedia.org A mixture of methanesulfonic acid (MeSO₃H) and trifluoroacetic acid (TFA) has also been reported for cleaving tosyl groups from saturated 1,4-diazo heterocycles. researchgate.net

Reductive Cleavage: Various reducing agents can effect the removal of the tosyl group. These include dissolving metal reductions (e.g., sodium in liquid ammonia), samarium(II) iodide (SmI₂), and Red-Al. wikipedia.org Electrochemical methods, which offer milder conditions, have also been developed for the reductive cleavage of N-S bonds in sulfonamides. researchgate.net

Table 2: Common Deprotection Methods for N-Tosyl Groups

| Reagent/Method | Conditions | Notes | Reference |

|---|---|---|---|

| HBr / Acetic Acid | 70 °C | Standard, but harsh acidic conditions. | wikipedia.org |

| MeSO₃H / TFA / Thioanisole | Room Temperature | Effective for saturated diazo heterocycles. researchgate.net | researchgate.net |

| SmI₂ | - | Reductive cleavage under relatively mild conditions. | wikipedia.org |

| Red-Al | - | A powerful reducing agent for sulfonamides. | wikipedia.org |

While the sulfonamide nitrogen is significantly less nucleophilic than a free amine, it can still undergo reactions such as alkylation and acylation under specific conditions. However, it is more common to perform these modifications after the removal of the tosyl protecting groups. The resulting free secondary amines of the 1,4-diazepan-6-one (B12853596) core can be readily functionalized.

N-Alkylation: The deprotected diazepanone can be alkylated using alkyl halides or via reductive amination. acs.orgfigshare.com For example, reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) provides an efficient route to N-substituted derivatives.

N-Acylation: Acylation of the free amines with acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, yields N-acyl derivatives. frontiersin.orgresearchgate.net Optimization studies on similar scaffolds have shown that solvent and base choice can significantly impact reaction time and yield. researchgate.net For instance, using triethylamine in toluene (B28343) or THF can lead to high yields in a short time. researchgate.net

These N-functionalization reactions are crucial for building the complex molecular architectures found in many biologically active diazepane-containing compounds. nih.govsigmaaldrich.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Ditosyl-1,4-diazepan-6-ol |

| 2-(Bromomethyl)-1,4-ditosylpiperazine |

| Sodium Borohydride |

| Lithium Aluminum Hydride |

| 1,4-Diazepan-5-one |

| 6-Amino-1,4-diazepane |

| p-Toluenesulfonyl (tosyl) |

| Hydrobromic Acid |

| Acetic Acid |

| Methanesulfonic Acid |

| Trifluoroacetic Acid |

| Samarium(II) Iodide |

| Red-Al |

| Alkyl Halide |

| Sodium Triacetoxyborohydride |

| Acyl Chloride |

| Anhydride |

| Triethylamine |

| Pyridine |

| Dibromotriphenylphosphorane |

| Acetonitrile |

| Methanol |

| Ethanol |

| Tetrahydrofuran (THF) |

Ring Functionalization and Diversification of this compound

The chemical scaffold of this compound presents a versatile platform for synthetic modification, primarily centered around the reactivity of its constituent functional groups: a ketone, two electron-withdrawing N-tosyl groups, and the diazepane ring itself. The presence of the tosyl groups significantly influences the reactivity of the molecule, deactivating the nitrogen atoms from direct electrophilic attack and enhancing the acidity of the protons on the carbon atoms alpha to the carbonyl group. This electronic landscape dictates that the most viable strategies for functionalization involve the ketone and the adjacent methylene (B1212753) positions.

Electrophilic and Nucleophilic Substitution Reactions on the Diazepane Ring

Direct electrophilic substitution on the diazepane ring of this compound is generally considered challenging. The N-tosyl groups are strongly electron-withdrawing, which significantly reduces the electron density of the heterocyclic ring, making it less susceptible to attack by electrophiles. However, the molecule is highly amenable to nucleophilic reactions, particularly at the electrophilic carbonyl carbon and through the formation of enolates.

The primary site for nucleophilic attack is the carbonyl carbon at the 6-position. This is a classic reactivity pattern for ketones and allows for a wide range of transformations. savemyexams.comlibretexts.orgmasterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

Furthermore, the protons on the carbons adjacent to the carbonyl group (C5 and C7) are rendered acidic by both the adjacent carbonyl and the electron-withdrawing N-tosyl groups. This allows for the formation of an enolate anion upon treatment with a suitable base. lumenlearning.comlibretexts.org This enolate can then act as a nucleophile in various substitution reactions, most notably SN2-type alkylations, allowing for the introduction of a wide variety of substituents at the alpha position. lumenlearning.comlibretexts.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation, although in this symmetrical ketone, both α-positions are initially equivalent. libretexts.org

Below are representative examples of these substitution reactions, inferred from the known reactivity of analogous N-tosylated cyclic ketones.

| Reaction Type | Reagents and Conditions | Product | Description |

| Nucleophilic Addition (Reduction) | NaBH₄, Methanol | 1,4-Ditosyl-1,4-diazepan-6-ol | The ketone is reduced to a secondary alcohol, providing a handle for further functionalization. |

| Nucleophilic Addition (Grignard Reaction) | RMgBr, THF then H₃O⁺ | 6-Alkyl-1,4-ditosyl-1,4-diazepan-6-ol | A new carbon-carbon bond is formed, introducing an alkyl group at the 6-position. |

| Nucleophilic Addition (Cyanohydrin Formation) | KCN, H₂SO₄ (catalytic) | 6-Cyano-1,4-ditosyl-1,4-diazepan-6-ol | The addition of a cyanide group introduces a versatile nitrile moiety that can be further elaborated. chemguide.co.uk |

| Enolate Alkylation | 1. LDA, THF, -78 °C; 2. R-X (e.g., CH₃I) | 5-Alkyl-1,4-ditosyl-1,4-diazepan-6-one | An alkyl group is introduced at the carbon adjacent to the carbonyl via an enolate intermediate. libretexts.orglibretexts.org |

Derivatization for Scaffold Elaboration

The initial functionalization reactions described above open the door to a multitude of derivatization strategies for elaborating the this compound scaffold. These strategies can be broadly categorized into modifications of the ketone and its derivatives, and functionalization at the nitrogen atoms following deprotection.

The conversion of the ketone to a tosylhydrazone is a powerful strategy for further diversification. N-tosylhydrazones derived from cyclic ketones are versatile intermediates that can participate in various carbon-carbon bond-forming reactions, often under transition-metal-free conditions. researchgate.net For example, they can react with boronic acids in carboborylation reactions to introduce new alkyl or aryl groups. rsc.org

Another key strategy for scaffold elaboration involves the deprotection of the N-tosyl groups. While the tosyl groups are robust, they can be removed under specific reductive or acidic conditions. researchgate.net The resulting free secondary amines can then be re-functionalized through a variety of reactions, such as acylation, alkylation, or sulfonylation with different sulfonyl chlorides, allowing for the introduction of diverse functionalities and the modulation of the scaffold's properties. openpharmaceuticalsciencesjournal.com This approach is particularly valuable in medicinal chemistry for the synthesis of compound libraries for structure-activity relationship (SAR) studies.

The following table provides examples of derivatization strategies for scaffold elaboration, based on established chemical transformations of similar heterocyclic systems.

| Starting Material | Reagents and Conditions | Product Type | Derivatization Strategy |

| This compound | Tosylhydrazide, acid catalyst | This compound N-tosylhydrazone | Conversion of the ketone to a tosylhydrazone for further C-C bond formation reactions. researchgate.netrsc.org |

| 1,4-Ditosyl-1,4-diazepan-6-ol | Dess-Martin periodinane | This compound | Oxidation of the alcohol back to the ketone, allowing for alternative modifications. |

| This compound | H₂/Pd/C or Mg/MeOH | 1,4-Diazepan-6-one | Deprotection of the N-tosyl groups to yield the free diamine. |

| 1,4-Diazepan-6-one | R-COCl, Et₃N | N,N'-Diacyl-1,4-diazepan-6-one | Acylation of the deprotected nitrogens to introduce amide functionalities. |

| 1,4-Diazepan-6-one | R'SO₂Cl, pyridine | N,N'-Disulfonyl-1,4-diazepan-6-one | Re-sulfonylation with different sulfonyl groups to modify electronic and steric properties. openpharmaceuticalsciencesjournal.com |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Synthetic Intermediate for Complex Molecules

"1,4-Ditosyl-1,4-diazepan-6-one" serves as a crucial intermediate in the synthesis of more elaborate molecular architectures. The tosyl groups act as robust protecting groups for the nitrogen atoms, rendering them inert to many reaction conditions while allowing for the selective modification of the ketone at the C6 position. This ketone functionality is a versatile handle for a wide array of chemical transformations, including reductions, reductive aminations, and carbon-carbon bond-forming reactions.

Following modifications at the ketone position, the tosyl groups can be removed under specific conditions to liberate the secondary amines. These newly freed amino groups can then undergo further functionalization, such as acylation, alkylation, or arylation. This step-wise approach allows for the controlled and sequential introduction of diverse substituents onto the diazepane core, enabling the construction of complex, highly functionalized molecules that would be challenging to assemble through other synthetic routes.

Precursor in the Synthesis of Privileged Structures

The 1,4-diazepane framework is recognized as a "privileged structure" in medicinal chemistry. researchgate.net Privileged structures are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery programs. scielo.br The diazepine (B8756704) nucleus is a core component of numerous biologically active compounds. researchgate.netnih.gov

"this compound" acts as a key precursor for accessing this privileged scaffold. By using this compound, chemists can readily generate a variety of diazepane derivatives. The ability to modify the scaffold at three distinct points (the two nitrogen atoms after deprotection and the C6 position) provides a powerful platform for creating molecules with diverse three-dimensional shapes and pharmacophoric features. This versatility is essential in the quest to design new therapeutic agents with high affinity and selectivity for specific biological targets. scielo.brresearchgate.net

Ligand Design and Catalysis

The rigid, yet conformationally flexible, seven-membered ring of the diazepane skeleton makes it an attractive scaffold for the design of chiral ligands used in asymmetric catalysis.

The synthesis of chiral ligands often begins with the modification of the "this compound" core. For instance, the central ketone can be reduced to a hydroxyl group, creating "1,4-ditosyl-1,4-diazepan-6-ol". lookchem.com This alcohol can then be used as a handle for further synthetic manipulations. More significantly, chiral amino acids can be incorporated to construct chiral 1,4-diazepanes. nih.gov This strategy allows for the introduction of stereocenters with defined configurations. Subsequent removal of the tosyl groups and N-functionalization with groups capable of coordinating to metal centers (e.g., pyridyl or phosphino (B1201336) groups) completes the synthesis of the chiral ligand. The resulting ligands possess a well-defined three-dimensional structure that can create a chiral environment around a metal catalyst.

Chiral ligands based on the 1,4-diazepane scaffold are particularly relevant for transition-metal-catalyzed reactions, such as the palladium-catalyzed asymmetric allylic substitution (AAA). acs.org In these reactions, the chiral ligand coordinates to the palladium center, influencing the stereochemical outcome of the reaction and enabling the synthesis of enantiomerically enriched products. acs.org

The general mechanism for palladium-catalyzed reactions often involves the formation of a π-allylpalladium intermediate. mdpi.com The chiral ligand, derived from the diazepane skeleton, controls the facial selectivity of the nucleophilic attack on this intermediate, leading to high levels of enantioselectivity. Ligands that can form stable complexes with the metal and effectively transfer chirality are crucial for the success of these transformations. beilstein-journals.org The development of ligands based on the diazepane framework contributes to the expanding toolbox of catalysts available for synthesizing chiral molecules. acs.org

Scaffolds for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (a "library") for high-throughput screening to identify new drug leads or other functional molecules. uzh.ch "this compound" is an ideal scaffold for such endeavors due to its multiple points of diversification.

A typical library synthesis using this scaffold might involve:

Modification at C6: The ketone is reacted with a diverse set of reagents (e.g., various amines in reductive amination) to introduce the first point of diversity.

Deprotection: The two tosyl groups are removed to reveal the parent diamine.

N-Functionalization: The two nitrogen atoms are then functionalized with another set of diverse building blocks, such as carboxylic acids (via amide coupling) or alkyl halides.

This strategy allows for the exponential generation of a large library of unique 1,4-diazepane derivatives from a small number of starting materials. For example, the diazepane scaffold has been utilized in the synthesis of pyrazoloquinolinone libraries. tuwien.at The use of privileged structures like the 1,4-diazepane as the core of a combinatorial library increases the probability of identifying compounds with desirable biological activity. nih.gov

| Diversification Point | Possible Reactions | Example Building Blocks |

| C6-Ketone | Reductive Amination, Grignard Reaction, Wittig Reaction | Primary/Secondary Amines, Alkyl/Aryl Grignards, Phosphonium Ylides |

| N1-Amine (after deprotection) | Acylation, Sulfonylation, Reductive Amination | Acid Chlorides, Sulfonyl Chlorides, Aldehydes/Ketones |

| N4-Amine (after deprotection) | Acylation, Sulfonylation, Reductive Amination | Acid Chlorides, Sulfonyl Chlorides, Aldehydes/Ketones |

This interactive table illustrates the potential for creating diverse chemical libraries from the this compound scaffold.

Building Blocks for Biologically Active Compounds (General Context)

Beyond their role in catalysis and combinatorial libraries, derivatives of "this compound" are fundamental building blocks for compounds with specific therapeutic potential. The 1,4-diazepane core is present in molecules designed to interact with a wide range of biological targets.

For example, research has shown that substituted 1,4-diazepanes can act as potent and selective ligands for the sigma-1 (σ1) receptor, a target implicated in various central nervous system disorders. nih.gov The synthesis of these targeted molecules often starts from chiral precursors to yield enantiomerically pure 1,4-diazepanes, underscoring the importance of stereochemistry in biological activity. nih.gov The versatility of the "this compound" scaffold allows for the systematic modification of its structure to optimize binding affinity, selectivity, and pharmacokinetic properties, making it an invaluable tool in modern medicinal chemistry.

Design of New Heterocyclic Compounds for Pharmacological Research

The diazepane core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. researchgate.net this compound serves as a versatile starting material for the elaboration of this core, allowing for the introduction of various functional groups and the construction of fused heterocyclic systems. The tosyl groups on the nitrogen atoms act as effective protecting groups that can be removed under specific conditions, enabling further chemical modifications.

While direct pharmacological data on this compound itself is not extensively reported, its utility is demonstrated in the synthesis of derivatives with potential biological activity. For instance, research into related diazepanone structures has shown that modifications to the diazepane ring can lead to compounds with a range of pharmacological effects. A study on 1,4-disubstituted-6-hydroxyperhydro-1,4-diazepine-2,3-diones, which share the core diazepine structure, revealed that these derivatives exhibit significant central nervous system (CNS) depressant activities, including sedative, hypnotic, anticonvulsant, and muscle relaxant properties. ekb.egekb.eg These findings underscore the potential of the diazepane scaffold in the development of new therapeutic agents.

The synthesis of novel heterocyclic compounds often involves the strategic use of protecting groups, and the tosyl groups in this compound are crucial in this regard. The process of tosylation, converting an alcohol to a tosylate, is a key step in many organic syntheses as it transforms a poor leaving group (hydroxyl) into a good one, facilitating nucleophilic substitution and elimination reactions. jchemlett.comscirp.org This reactivity is fundamental to building molecular complexity from a basic scaffold like this compound.

Future Directions and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly prioritizing the development of sustainable and environmentally friendly synthetic processes. For 1,4-Ditosyl-1,4-diazepan-6-one and related diazepanone derivatives, this translates to a focus on green chemistry principles. Key areas of investigation include the use of non-toxic, reusable catalysts and the avoidance of hazardous solvents. researchgate.netresearchgate.net

Recent advancements have demonstrated the feasibility of microwave-assisted synthesis and the use of solid supports like basic alumina (B75360) to facilitate reactions in a solvent-free or minimal-solvent environment. researchgate.nettandfonline.com These methods not only reduce the environmental impact but also often lead to shorter reaction times and higher yields. researchgate.nettandfonline.com The development of one-pot multicomponent reactions is another promising strategy, simplifying procedures and minimizing waste. researchgate.nettandfonline.com For instance, the use of guanidine (B92328) hydrochloride as a green organo-catalyst in aqueous media for the synthesis of benzodiazepine (B76468) derivatives highlights a move towards more sustainable catalytic systems. tandfonline.com

Furthermore, research into the controlled and selective tosylation of diols and glycols using milder bases and avoiding chromatographic purification points towards more economical and eco-friendly production methods for tosylated compounds in general. jchemlett.com The use of aqueous sodium tosylate (NaTos) solutions as a recyclable hydrotropic medium for alkylation reactions further exemplifies the innovative approaches being taken to reduce solvent waste. rsc.org

Exploration of Novel Reactivity Patterns and Rearrangements

The inherent structure of the 1,4-diazepan-6-one (B12853596) core, with its two nitrogen atoms and a central carbonyl group, offers a rich landscape for exploring novel chemical transformations and rearrangements. The tosyl groups on the nitrogen atoms of this compound act as both protecting groups and electron-withdrawing groups, influencing the reactivity of the entire molecule.

Future research will likely delve deeper into reactions that modify the diazepane ring itself, such as ring-expansion, ring-contraction, or functionalization at various positions. The Neber rearrangement, a known method for converting ketoximes to alpha-aminoketones, provides a conceptual basis for exploring similar rearrangements within the diazepanone framework. wikipedia.org The presence of the tosyl groups is crucial in facilitating certain reactions, as seen in the silicon variant of the Matteson rearrangement for the synthesis of 1,4-azasiline cores. nih.gov

Investigations into the reactivity of related heterocyclic systems, such as the palladium-catalyzed cascade arylative cyclization of 1,6-diynes, could inspire new synthetic strategies for creating fused diazepanone structures. acs.org Additionally, the study of intramolecular nucleophilic cyclizations, like the 7- and 8-exo-trig cyclization of tethered amines to cyclopropenes, offers a pathway to novel fused bicyclic diazepanones. nih.gov

Advanced Computational Methods for De Novo Design and Property Prediction

The integration of computational chemistry is revolutionizing the design and discovery of new molecules. For this compound and its analogues, computational tools are becoming indispensable for predicting their properties and designing novel derivatives with specific functionalities. researchgate.netontosight.ai

De novo design techniques, which build molecules from scratch based on desired properties, are being used to generate synthetically accessible structures. whiterose.ac.ukspringernature.comnih.gov These methods, often coupled with machine learning, can explore vast chemical spaces to identify promising candidates for various applications. whiterose.ac.ukspringermedizin.de For instance, computational models have been employed to evaluate the binding of diazepane derivatives to biological targets, guiding the synthesis of more potent and selective compounds. acs.org

Density Functional Theory (DFT) calculations are being used to predict the electronic properties of heterocyclic polymers, providing insights that can guide the design of new materials. acs.org Similar approaches can be applied to predict the reactivity and spectral properties of this compound derivatives. Machine learning models are also being developed to predict the outcomes of chemical reactions, such as the C–H aminoalkylation of heterocycles, which can accelerate the discovery of new synthetic routes. acs.org

Table 1: Application of Computational Methods in Diazepanone Research

| Computational Method | Application | Reference |

| Molecular Docking | Predicting binding modes of diazepane derivatives to biological targets. | researchgate.netacs.org |

| 3D-QSAR | Developing predictive models for the biological activity of diazepanone derivatives. | researchgate.net |

| De Novo Design | Generating novel diazepane-based structures with desired properties. | whiterose.ac.ukspringernature.comnih.gov |

| Density Functional Theory (DFT) | Predicting electronic properties and reactivity. | acs.org |

| Machine Learning | Predicting reaction outcomes and accelerating synthesis discovery. | springermedizin.deacs.org |

Integration with Automation and High-Throughput Experimentation

The combination of automation and high-throughput experimentation (HTE) is set to dramatically accelerate the pace of research on this compound and its derivatives. Automated synthesis platforms can rapidly generate libraries of related compounds, allowing for the systematic exploration of structure-activity relationships. nih.gov

High-throughput screening (HTS) campaigns have already been successfully employed to identify potent and selective diazepane-based ligands for biological targets. nih.govresearchgate.net These techniques enable the rapid testing of thousands of compounds, quickly identifying hits for further optimization. nih.gov The integration of HTE with computational design allows for a powerful iterative cycle of design, synthesis, and testing, significantly streamlining the discovery process. ontosight.aiacs.org

Automated flow chemistry systems offer precise control over reaction parameters, enabling the optimization of synthetic routes and the production of target molecules with high purity and efficiency. nih.gov This technology is particularly well-suited for the synthesis of pharmaceutical intermediates and can be adapted for the production of this compound and its derivatives.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique structural features of this compound suggest its potential for applications beyond traditional medicinal chemistry, particularly at the interface with materials science. The rigid diazepane core, coupled with the potential for functionalization, makes it an interesting building block for the construction of novel materials.

Nitrogen-containing heterocycles are known to be important scaffolds in the development of functional materials. mdpi.com The tosylated nitrogen atoms in this compound could participate in supramolecular interactions, leading to the formation of ordered assemblies with interesting electronic or photophysical properties. mdpi.com

Future research may explore the incorporation of the diazepanone motif into polymers or metal-organic frameworks (MOFs). The electronic properties of such materials could be tuned by modifying the substituents on the diazepane ring. acs.org The ability of tosylated compounds to act as ligands for metal ions could also be exploited in the design of new catalysts or sensors. researchgate.net The interdisciplinary nature of this research, combining expertise from organic synthesis, polymer chemistry, and materials science, will be crucial for unlocking these new frontiers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.